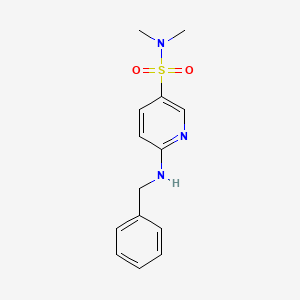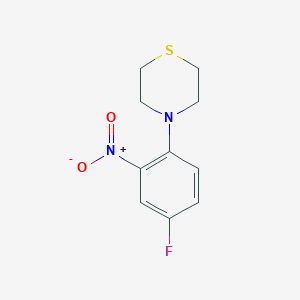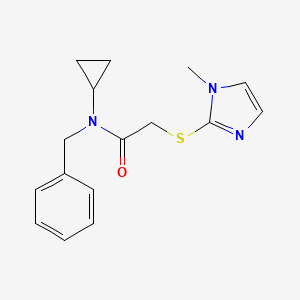![molecular formula C17H22N2O4S B7548178 ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention from researchers due to its unique properties. It is commonly referred to as EDP-420 and belongs to a class of compounds known as pyrrole carboxamides. EDP-420 has been found to have potential applications in the field of medicinal chemistry, particularly in the treatment of cancer and inflammatory diseases.
Wirkmechanismus
The mechanism of action of EDP-420 is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell division and proliferation. Additionally, EDP-420 has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory properties of EDP-420 are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
EDP-420 has been found to have several biochemical and physiological effects. In vitro studies have shown that EDP-420 inhibits the activity of enzymes involved in cell division and proliferation, which can lead to the death of cancer cells. Additionally, EDP-420 has been found to induce apoptosis in cancer cells. The anti-inflammatory properties of EDP-420 are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EDP-420 in lab experiments is its ability to inhibit the growth of cancer cells in vitro. Additionally, EDP-420 has been found to possess anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and multiple sclerosis. However, one limitation of using EDP-420 in lab experiments is its relatively low yield during synthesis, which can make it difficult to obtain large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for research involving EDP-420. One potential direction is to investigate the use of EDP-420 in combination with other chemotherapeutic agents to enhance its efficacy in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of EDP-420 and its potential applications in the treatment of inflammatory diseases. Finally, the development of more efficient synthesis methods for EDP-420 could lead to increased availability for research purposes.
Conclusion:
In conclusion, EDP-420 is a chemical compound with potential applications in the treatment of cancer and inflammatory diseases. Its unique properties have made it the subject of several scientific studies, and its mechanism of action is still being investigated. While there are limitations to using EDP-420 in lab experiments, its potential benefits make it a promising area of research for the future.
Synthesemethoden
The synthesis of EDP-420 involves a multi-step process that includes the reaction of 2-ethylphenylamine with 2,4-pentanedione to form 4-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrrole-2,5-dione. This intermediate is then reacted with ethyl chloroformate and sodium sulfite to produce EDP-420. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
EDP-420 has been the subject of several scientific studies due to its potential applications in the treatment of cancer and inflammatory diseases. In vitro studies have shown that EDP-420 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, EDP-420 has been found to possess anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
ethyl 4-[(2-ethylphenyl)sulfamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-5-13-9-7-8-10-14(13)19-24(21,22)16-11(3)15(18-12(16)4)17(20)23-6-2/h7-10,18-19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDKJNOTQZEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(NC(=C2C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(2-ethylphenyl)sulfamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)







![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)

![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)